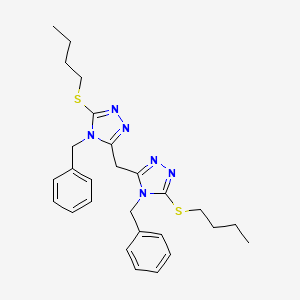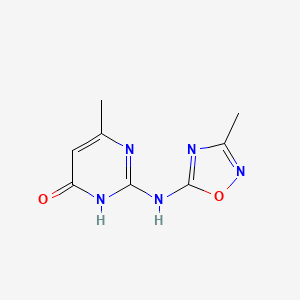
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with Pyrimidine: The oxadiazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, strong acids or bases, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
科学的研究の応用
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyrimidine: Similar pyrimidine structure but lacks the oxadiazole moiety.
3-Methyl-1,2,4-oxadiazole: Contains the oxadiazole ring but not the pyrimidine component.
Uniqueness
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is unique due to the combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
88067-28-1 |
|---|---|
分子式 |
C8H9N5O2 |
分子量 |
207.19 g/mol |
IUPAC名 |
4-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(14)11-7(9-4)12-8-10-5(2)13-15-8/h3H,1-2H3,(H2,9,10,11,12,13,14) |
InChIキー |
RQRQJHQDMNKNMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)NC2=NC(=NO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
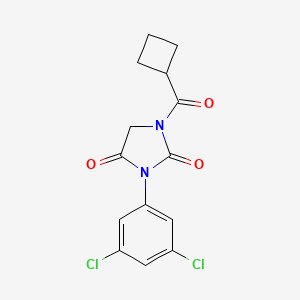
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
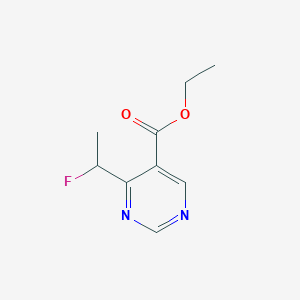
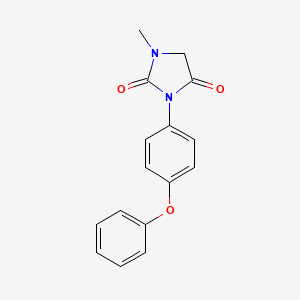
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)


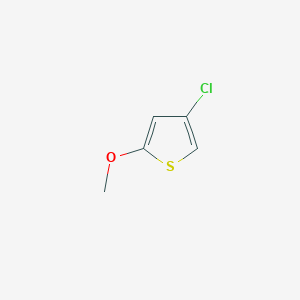


![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
